Product packaging for [3-(Piperazin-1-YL)phenyl]methanol(Cat. No.:CAS No. 795264-41-4)

[3-(Piperazin-1-YL)phenyl]methanol

Cat. No.: B2434273
CAS No.: 795264-41-4
M. Wt: 192.262
InChI Key: QGADJOGOJXPTOT-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Drug Discovery and Development

Piperazine derivatives represent a significant and versatile class of compounds in modern medicinal chemistry, with a broad spectrum of therapeutic applications. nih.govnih.gov The structural flexibility of the piperazine nucleus allows for its incorporation into molecules targeting a wide array of biological targets, leading to compounds with diverse pharmacological effects. neuroquantology.com These derivatives have been successfully developed into drugs for treating conditions affecting the central nervous system, including antipsychotic, antidepressant, and anxiolytic agents. nih.gov

Beyond neuropharmacology, piperazine-containing compounds have demonstrated significant potential in other therapeutic areas. Researchers have explored their use as antihypertensive agents, as well as compounds with analgesic, antibacterial, antifungal, and anti-inflammatory properties. neuroquantology.com The piperazine scaffold is a key component in the development of new treatments for a variety of diseases, and its derivatives are continuously being investigated for novel therapeutic applications. mdpi.comneuroquantology.com For instance, studies have shown that certain piperazine derivatives exhibit potent activity against various cancer cell lines and as inhibitors of enzymes like cholinesterase, which is relevant in the context of Alzheimer's disease. mdpi.comnih.govresearchgate.net The widespread use of this scaffold in recently approved drugs underscores its continued importance in the pharmaceutical industry. mdpi.com

Overview of the [3-(Piperazin-1-YL)phenyl]methanol Structural Class in Chemical Biology Research

The this compound structural class, while not always the final active molecule, represents a valuable and versatile building block in chemical biology and medicinal chemistry research. This scaffold combines a phenyl ring, a piperazine moiety, and a methanol (B129727) group, each contributing to its utility as a synthetic intermediate for creating more complex and potent biologically active molecules. The phenylpiperazine core is a well-established pharmacophore in its own right, and the presence of the methanol group on the phenyl ring provides a convenient chemical handle for further structural modifications and the introduction of additional pharmacophoric elements.

Research in drug discovery has utilized the phenylpiperazine scaffold to develop ligands for a variety of biological targets. For example, derivatives of N-arylpiperazines have been synthesized and evaluated for their affinity for serotonin (B10506) receptors and as potential cytotoxic agents against cancer cells. nih.gov The general synthetic strategy often involves the modification of a starting phenylpiperazine core to explore the structure-activity relationships of the resulting compounds. nih.gov

Furthermore, the piperazine moiety within this structural class is frequently the site of chemical elaboration to create novel therapeutic agents. For instance, piperazine derivatives have been investigated as anti-tubercular agents and as inhibitors of cholinesterase for the potential treatment of Alzheimer's disease. mdpi.comresearchgate.nethumanjournals.com In many synthetic schemes, a compound like this compound could serve as a key intermediate, allowing for the attachment of other molecular fragments to the second nitrogen of the piperazine ring. This modular approach is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space to optimize the biological activity and pharmacokinetic properties of a lead compound. The development of potent mTOR inhibitors for cancer and multifunctional ligands for Alzheimer's disease are prime examples of how the phenylpiperazine scaffold is employed to create highly specific and effective therapeutic candidates. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B2434273 [3-(Piperazin-1-YL)phenyl]methanol CAS No. 795264-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-piperazin-1-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-2-1-3-11(8-10)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGADJOGOJXPTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations of 3 Piperazin 1 Yl Phenyl Methanol and Analogues

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the three-dimensional arrangement of atoms and the electronic distribution, which are key determinants of a molecule's behavior and interactions.

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT is employed to determine the most stable conformation of a molecule and to analyze its geometric parameters.

Studies on piperazine (B1678402) derivatives have utilized DFT methods, such as B3LYP-D and WB97XD functionals, to optimize molecular geometries. jksus.org For instance, in a study of 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations were able to accurately reproduce experimental bond lengths and angles. jksus.org The phenyl group (–C6H5) is linked to a nitrogen atom of the piperazine ring (C4H10N2), which is typically perpendicular to the phenyl group. jksus.org The calculated C-C bond lengths within the phenyl ring of this analogue were found to be between 1.3857 Å and 1.3908 Å. jksus.org Such calculations are crucial for understanding the conformational preferences and the stability of the molecule, which in turn influence its interaction with biological targets.

Hartree-Fock and MP2 Calculations for Electronic Properties

Beyond molecular geometry, understanding the electronic properties of a compound is vital. Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) are ab initio methods that provide insights into a molecule's electronic distribution and reactivity.

These calculations are used to determine properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and their energy gaps. jksus.org The MEP helps in identifying the electrophilic and nucleophilic sites within a molecule, which are critical for forming intermolecular interactions like hydrogen bonds. jksus.org FMO analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's reactivity and its ability to participate in charge transfer reactions. jksus.org

Molecular Docking Simulations and Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Docking studies on piperazine-containing compounds have been performed to elucidate their binding interactions with various biological targets. For example, derivatives of 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles were docked into the active sites of microbial and cancer-related proteins to evaluate their potential as antimicrobial and anticancer agents. connectjournals.com In one such study, compound 3a demonstrated a binding mode consistent with that of the known anticancer drug camptothecin. connectjournals.com Similarly, docking studies of 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives with the cyclooxygenase-2 (COX-2) enzyme (PDB code: 4COX) have been conducted to assess their anti-inflammatory potential. researchgate.net These simulations provide valuable information on the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netnih.gov Molecular dynamics (MD) simulations can further be used to assess the stability of these interactions over time. nih.gov

Interactive Table: Molecular Docking Parameters

Compound/Ligand Target Protein PDB ID Docking Software Key Interacting Residues Predicted Binding Affinity/Score
1-phenylpiperazin-1,4-diium nitrate monohydrate Kalirin-7, Monoamine oxidase B - iGEMDOCK Not specified Not specified
2-(piperazin-1-yl) quinoxaline (B1680401) derivatives c-Kit tyrosine kinase, P-glycoprotein 1T46 LePro Val603 High scores reported
N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides Serotonin (B10506) 5-HT1A receptor - Not specified Not specified Ki values of 4.8 and 12.1 nM for best compounds

In Silico Pharmacokinetic and Toxicological Profiling (ADMET Prediction)

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico models offer a rapid and cost-effective means of predicting these properties before a compound is synthesized. isca.meresearchgate.net

Prediction of Oral Absorption and Lipophilicity

Oral bioavailability is a key parameter for many drugs. Computational tools can predict factors that influence this, such as a compound's solubility and lipophilicity (log P). The "Lipinski's Rule of Five" is a well-known guideline used to assess the drug-likeness of a compound based on these and other physicochemical properties. researchgate.net

Various online servers and software, such as SwissADME, pkCSM, and ALOGPS 2.1, are used to calculate these parameters. researchgate.netisca.meresearchgate.net For a series of 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives, these tools were used to predict their molecular properties, lipophilicity, and solubility to ensure they adhered to Lipinski's rule before synthesis. researchgate.net Similarly, ADME predictions for sulfonamide derivatives tethered with pyrazole (B372694) or pyridine (B92270) were computed using the pkCSM online server. nih.gov The BOILED-Egg model, accessible through some of these platforms, can predict a compound's ability to be absorbed by the gastrointestinal tract and to penetrate the blood-brain barrier (BBB). isca.meresearchgate.net

Interactive Table: Predicted ADMET Properties

Compound Class Prediction Tool(s) Predicted Oral Bioavailability Blood-Brain Barrier Penetration P-gp Substrate
3-benzimidazol-1-yl-1-(4-phenylpiperazine -1-yl) propan-1-one analogues SwissADME, pkCSM Good Predicted to cross BBB (most analogues) Yes
Substituted phenyl and furan (B31954) ring containing thiazole (B1198619) Schiff base derivatives Not specified Validated oral bioavailability Not specified Not specified

Computational Evaluation of Mutagenicity and Carcinogenicity via Predictive Models

Predicting the potential toxicity of a compound early in development is crucial to avoid late-stage failures. Computational models can screen for potential mutagenicity and carcinogenicity based on a compound's structure. nih.gov

These predictive models often rely on identifying structural alerts or toxicophores within the molecule that are known to be associated with toxicity. nih.gov Tools like Lazar and ProTox can be used to predict the carcinogenic potential of compounds. isca.meresearchgate.net For example, in a study of 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one and its derivatives, these applications were used to assess their toxicity profiles, including carcinogenicity. isca.meresearchgate.net Such in silico toxicology frameworks enable the screening of large numbers of compounds to prioritize those with a lower likelihood of causing genetic damage or cancer. nih.gov

Virtual Screening Approaches for Novel Ligand Identification

Virtual screening is a computational methodology extensively used in drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. researchgate.net This approach accelerates the identification of lead compounds by narrowing down the number of candidates for experimental testing. For analogues of [3-(Piperazin-1-YL)phenyl]methanol, virtual screening has been effectively employed to discover novel inhibitors for specific therapeutic targets.

A notable example involves the use of a virtual screening protocol to identify a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (B570770) (MAGL), an enzyme considered a therapeutic target for various pathologies including cancer and neurodegenerative diseases. nih.gov The study utilized a fingerprint-driven consensus docking (CD) approach. nih.gov This method combines the strengths of multiple docking algorithms to improve the reliability of hit identification. Molecular modeling and subsequent structure-based optimization led to the discovery of a derivative that demonstrated efficient and reversible MAGL inhibition. nih.gov The identified lead compound also showed promising antiproliferative activity against breast and ovarian cancer cell lines, validating the computational approach used. nih.gov

The success of such screening campaigns relies on the quality of the compound libraries and the accuracy of the computational models. The process generally involves high-throughput screening assays performed in a virtual environment, allowing for the rapid assessment of millions of compounds. researchgate.netnih.gov

Table 1: Virtual Screening Hit and Biological Activity

An interactive table detailing the findings for a lead compound identified through virtual screening.

Compound ClassTargetMethodKey FindingsIC₅₀ (MAGL Inhibition)IC₅₀ (Antiproliferative Activity)Reference
Phenyl(piperazin-1-yl)methanone derivativeMonoacylglycerol Lipase (MAGL)Fingerprint-Driven Consensus DockingIdentification of a potent and reversible MAGL inhibitor.6.1 µM31-72 µM (Breast and Ovarian Cancer Cell Lines) nih.gov

Ligand-Based Pharmacophore Model Development and Validation

Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of the target receptor is unknown. nih.gov The fundamental principle is to identify the common three-dimensional arrangement of essential chemical features (pharmacophore) that a series of active ligands share and which is responsible for their biological activity. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

The development process for a ligand-based pharmacophore model involves several key stages. mdpi.com

Training and Test Set Preparation : A set of molecules with known biological activities is compiled. This set is then divided into a training set, used to build the model, and a test set, used for external validation. nih.govmdpi.com

Conformational Analysis : For each molecule in the training set, a range of possible 3D conformations is generated to ensure the biologically relevant conformation is included in the analysis. researchgate.net

Pharmacophore Model Generation : Algorithms, such as the HypoGen algorithm within Discovery Studio, are used to generate hypothetical pharmacophores based on the common features of the most active molecules in the training set. nih.gov The goal is to find a model that is common to active compounds but absent in inactive ones. mdpi.com

Model Validation : The best-generated pharmacophore model is rigorously validated. This involves assessing its ability to predict the activity of the training set compounds and, crucially, its ability to distinguish active from inactive compounds in the external test set. nih.gov

Once validated, the pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that possess the required chemical features for biological activity. nih.govrsc.org This technique allows for the discovery of structurally diverse compounds that fit the pharmacophoric requirements, which can then be synthesized and tested experimentally. nih.gov For analogues of this compound, this approach could be instrumental in identifying novel scaffolds that interact with a specific target of interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org The core objective of QSAR is to develop a predictive model that can estimate the activity of newly designed or untested compounds, thereby guiding the synthesis of more potent analogues and reducing the need for extensive experimental screening. semanticscholar.orgnih.gov

The QSAR modeling process involves calculating a set of numerical parameters, known as molecular descriptors, that characterize the physicochemical properties of the molecules, such as their steric, electronic, and hydrophobic features. semanticscholar.org A statistical method is then used to build a model that links these descriptors to the observed biological activity. semanticscholar.org

A study on piperazinylalkylisoxazole analogues, which share the piperazine moiety with this compound, successfully applied QSAR to explain the binding affinities for the dopamine (B1211576) D₃ receptor. nih.gov Two different QSAR methods were employed:

Hologram QSAR (HQSAR) : This 2D QSAR method uses molecular fragments as descriptors. The model generated showed a high correlation coefficient (r²) of 0.917 and a cross-validated correlation coefficient (q²) of 0.841, indicating strong predictive power. nih.gov

Comparative Molecular Field Analysis (CoMFA) : This 3D QSAR method generates descriptors based on the steric and electrostatic fields surrounding the molecules. The CoMFA model also demonstrated excellent statistical significance with an r² of 0.919 and a q² of 0.727. nih.gov

The results from such QSAR studies provide invaluable tools for predicting the biological affinity of related compounds and for guiding the rational design of new, more effective ligands. nih.gov By identifying which structural features positively or negatively influence activity, QSAR models offer a clear path for the optimization of lead compounds. semanticscholar.org

Table 2: QSAR Model Validation for Piperazinylalkylisoxazole Analogues

An interactive table summarizing the statistical validation of QSAR models developed for dopamine D₃ receptor ligands.

QSAR Methodr² (Coefficient of Determination)q² (Cross-validated r²)ApplicationReference
HQSAR0.9170.841Predicting binding affinity and guiding new ligand design. nih.gov
CoMFA0.9190.727Predicting binding affinity and guiding new ligand design. nih.gov

Biological Activity and Pharmacological Potential of 3 Piperazin 1 Yl Phenyl Methanol Derivatives

Receptor Binding and Modulation Studies

Derivatives of (piperazin-2-yl)methanol have been synthesized and evaluated for their affinity towards sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov Research has indicated that the presence of an additional phenyl group in the N-4 substituent of the piperazine (B1678402) ring is advantageous for achieving high σ1-receptor affinity. nih.gov One particular derivative, the p-methoxybenzyl substituted piperazine, demonstrated a high affinity for the σ1-receptor with a Ki value of 12.4 nM. nih.gov This compound also exhibited selectivity over σ2, NMDA, kappa-opioid, and mu-opioid receptors. nih.gov

Further studies on piperazine and piperidine (B6355638) derivatives have shown that many of these compounds possess a notable affinity for both sigma receptor subtypes. nih.gov For instance, one compound displayed a Ki of 4.41 nM for σ1R and 67.9 nM for σ2R. nih.gov The nature of the substituent on the piperazine or piperidine ring plays a crucial role in determining the affinity and selectivity. For example, replacing a piperazine ring with a piperidine ring did not significantly alter the affinity for the histamine (B1213489) H3 receptor but was identified as a key structural element for dual H3/σ1 receptor affinities. nih.gov

In a separate screening campaign, a potent sigma-1 receptor (S1R) agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, was identified with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol (B65202) (Ki value of 2.5 nM). rsc.org

Table 1: Sigma Receptor (σ1, σ2) Affinity of [3-(Piperazin-1-YL)phenyl]methanol Derivatives

Compound σ1 Receptor Affinity (Ki, nM) σ2 Receptor Affinity (Ki, nM) Selectivity Profile
p-Methoxybenzyl substituted piperazine 12.4 nih.gov - Selective over σ2, NMDA, κ-opioid, and μ-opioid receptors nih.gov
Piperazine Derivative 11 4.41 nih.gov 67.9 nih.gov -
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) 3.2 rsc.org - S1R agonist rsc.org

N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a new class of opioid receptor antagonists. nih.gov While initial compounds in this series were found to be relatively nonselective, further modifications led to the development of more selective agents. nih.gov For example, an N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogue, sharing the same N-substituent as the potent kappa opioid receptor (KOR) antagonist JDTic, exhibited a Ke of 3.37 nM at the κ receptor. nih.govacs.org However, this was significantly less potent than JDTic itself. nih.govacs.org

Further exploration of N-substituted trans-3,4-dimethy-4-(3-hydroxyphenyl)piperidines revealed that they are a novel class of opioid antagonists, with the (3R,4R)-enantiomer being the most potent. nih.gov All N-substituted analogues in this series, including the N-methyl derivative, were found to be pure antagonists. nih.gov In another study, conformational constraint of a piperazine ring was shown to convert a mu opioid receptor (MOR) antagonist into a potent MOR agonist. nih.gov

A series of 4-substituted piperazine compounds has been described that display balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). ijrrjournal.com By adjusting the length and flexibility of the side chain, the binding affinity at both receptors was significantly improved. ijrrjournal.com

Table 2: Opioid Receptor (κ and μ) Affinity of this compound Derivatives

Compound Receptor Affinity (Ke, nM) Activity
N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogue κ nih.govacs.org 3.37 nih.govacs.org Antagonist nih.gov
N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) κ acs.org - Antagonist acs.org
3-methylphenoxy analogue 11e κ acs.org 0.17 acs.org Antagonist acs.org
2-hydroxyphenoxy analogue 11c κ acs.org 1.06 acs.org Antagonist acs.org
2-hydroxy-5-methylphenoxy analogue 11p κ acs.org 0.61 acs.org Antagonist acs.org

Derivatives of this compound have demonstrated significant interactions with various serotonin (B10506) receptors. A series of new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives have been synthesized and shown to possess dual activity at 5-HT1A serotonin receptors and the serotonin transporter. nih.gov For instance, 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol exhibited a Ki of 2.3 nM for 5-HT1A receptors and 12 nM for the serotonin transporter, and it acted as a 5-HT1A receptor antagonist. nih.gov Similarly, another series of 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives also showed nanomolar affinity for both 5-HT1A receptors and the serotonin transporter. researchgate.net

The incorporation of a 4-alkyl-1-arylpiperazine scaffold is closely linked to the development of highly selective 5-HT1A receptor inhibitors. mdpi.com Two new compounds bearing the 2-MeO-Ph-piperazine moiety linked to an amine group exhibited significant affinity for the 5-HT1A receptor, with Ki values of 1.2 nM and 21.3 nM, respectively. mdpi.com

Regarding the 5-HT6 receptor, the potent and selective antagonist SB-271046, which contains a piperazin-1-yl-phenyl moiety, has been shown to modulate cholinergic function. nih.gov Furthermore, a series of piperazin-1-yl substituted unfused heterobiaryls have been synthesized as 5-HT7 receptor ligands. nih.gov The piperazine moiety is a key element for high affinity, and its replacement generally leads to decreased affinity. nih.gov

Table 3: Serotonin Receptor (5-HT1A, 5-HT6, 5-HT7) Affinity of this compound Derivatives

Compound Receptor Affinity (Ki, nM) Activity
1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (8) 5-HT1A nih.gov 2.3 nih.gov Antagonist nih.gov
1-(benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol (4d) 5-HT1A researchgate.net 86 researchgate.net -
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (7) 5-HT1A mdpi.com 1.2 mdpi.com Ligand mdpi.com
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine (9) 5-HT1A mdpi.com 21.3 mdpi.com Ligand mdpi.com
4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (3) 5-HT6 nih.gov 13 nih.gov Ligand nih.gov

The piperazine scaffold is a versatile template for developing histamine H3 receptor ligands. nih.gov Phenyl(piperazin-1-yl)methanones have been characterized as high-affinity histamine H3 receptor antagonists. nih.gov Optimization of the physical properties of these antagonists has led to the discovery of several promising lead compounds. nih.gov

Studies have also explored dual-target ligands, with some piperazine and piperidine derivatives showing affinity for both histamine H3 and sigma-1 receptors. nih.govugr.es For instance, one compound exhibited a human H3 receptor Ki of 6.2 nM. nih.gov The piperidine ring was found to be a crucial structural element for dual H3/σ1 receptor activity. nih.gov

Derivatives of this compound have been investigated as ligands for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been developed as high-affinity and D3-preferring ligands. nih.gov Variations in the spacer and aryl moiety of these compounds led to markedly improved affinity and selectivity. nih.gov For example, compound 38 (ST 280) displayed a Ki of 0.5 nM for the human D3 receptor and 76.4 nM for the human D2L receptor, resulting in a selectivity ratio of 153. nih.gov

Another study focused on substituted N-phenylpiperazine analogs as D3 versus D2 dopamine receptor subtype selective ligands. mdpi.com Structural variations in the aryl portion of 4-(thiophen-3-yl)benzamides were found to play an important role in D3 dopamine receptor affinity and selectivity. mdpi.com Furthermore, novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been designed and shown to exhibit a multitarget combination of D2/5-HT1A agonism. thieme-connect.com

The 4-(4-alkylpiperazin-1-yl)phenyl group has been identified as a novel basic side chain for selective estrogen receptor modulators (SERMs). nih.gov In a series of spiro[indene-1,1'-indane] compounds, this group was found to be functionally equipotent to the widely used 4-(1-piperidinoethoxy)phenyl group. nih.gov Additionally, the plant alkaloid piperine (B192125), which contains a piperidine ring, has been shown to sensitize breast cancer cells to radiotherapy through estrogen receptor-α mediated modulation. nih.gov Piperine shares common pharmacophore features with known estrogen agonists and antagonists and alters the estrogen receptor α/β ratio. nih.gov

Enzyme Inhibition Investigations

The capacity of this compound derivatives to inhibit specific enzymes has been a key area of research, uncovering potential therapeutic applications.

Tyrosinase Inhibition Studies and Mechanism of Action

Derivatives of piperazine have been identified as noteworthy inhibitors of tyrosinase, a critical enzyme in melanin (B1238610) synthesis. Nitrophenylpiperazine derivatives, in particular, have demonstrated significant inhibitory effects on this enzyme. One such derivative, compound 4l, which incorporates an indole (B1671886) moiety, has shown a tyrosinase inhibitory IC50 value of 72.55 μM. nih.gov Kinetic analyses have determined that this inhibition is of a mixed type. nih.gov Molecular docking studies further elucidate this by showing interactions with the enzyme's active site. nih.gov

Another study on piperazine derivatives revealed that compounds 10a and 10b, which feature a 1,2,4-triazole (B32235) nucleus, are potent tyrosinase inhibitors with IC50 values of 31.2 ± 0.7 and 30.7 ± 0.2 µM, respectively. researchgate.net The most potent of these, 10b, was found to exhibit a mixed-type inhibition mechanism with a Ki of 9.54 µM. researchgate.net The structure-activity relationship (SAR) analysis of nitrophenylpiperazine derivatives indicated that the substitution of a benzyl (B1604629) or phenyl ring with an indole or pyridine (B92270) moiety can significantly enhance the inhibitory potency of these compounds. nih.gov

Table 1: Tyrosinase Inhibition by Piperazine Derivatives
CompoundDescriptionIC50 (µM)Inhibition TypeReference
4lNitrophenylpiperazine derivative with indole moiety72.55Mixed nih.gov
10aPiperazine derivative with 1,2,4-triazole nucleus31.2 ± 0.7Not specified researchgate.net
10bPiperazine derivative with 1,2,4-triazole nucleus30.7 ± 0.2Mixed researchgate.net

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic target for various conditions, including neurodegenerative diseases and cancer. nih.govnih.gov Research into phenyl(piperazin-1-yl)methanone derivatives has led to the discovery of reversible MAGL inhibitors. nih.gov Through a virtual screening protocol, a novel phenyl(piperazin-1-yl)methanone inhibitor was identified, and subsequent optimization led to derivative 4, which demonstrated an IC50 of 6.1 µM for MAGL inhibition. nih.govnih.gov This reversible inhibition is considered advantageous as it may avoid side effects associated with prolonged inactivation of the enzyme. nih.gov

Table 2: MAGL Inhibition by a Phenyl(piperazin-1-yl)methanone Derivative
CompoundDescriptionIC50 (µM)Inhibition TypeReference
Derivative 4Phenyl(piperazin-1-yl)methanone derivative6.1Reversible nih.govnih.gov

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

No information is available in the provided search results regarding the specific inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ) by this compound derivatives.

Biochemical Research on General Enzyme Interactions

The provided search results focus on the specific enzyme inhibitory activities of this compound derivatives against tyrosinase and monoacylglycerol lipase. There is no broader information available on the general biochemical interactions of these compounds with other enzymes.

Antimicrobial Activity Evaluation

The antimicrobial properties of piperazine derivatives have been a subject of extensive study, revealing a broad spectrum of activity against various bacterial pathogens.

Antibacterial Spectrum and Efficacy against Gram-positive and Gram-negative Pathogens

Piperazine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comijcmas.com For instance, a novel pleuromutilin (B8085454) derivative containing a piperazine moiety, NPDM, has shown excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In another study, a series of piperazine derivatives were synthesized and tested against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli, with many compounds showing significant activity. derpharmachemica.com

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For one series of piperazine derivatives, a compound was identified that was particularly potent against Candida albicans with an MIC of 2.22 µg/mL. derpharmachemica.com Another study found that certain N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones had strong activity against Gram-positive bacteria, with one compound showing an MIC of 15 µg/L. derpharmachemica.com However, these compounds were largely inactive against Gram-negative bacteria. derpharmachemica.com

Table 3: Antibacterial Activity of Piperazine Derivatives
Derivative TypeTarget OrganismActivity MetricValueReference
NPDM (pleuromutilin derivative)Methicillin-resistant Staphylococcus aureus (MRSA)Bactericidal activityExcellent nih.gov
Substituted piperazine derivativeCandida albicansMIC2.22 µg/mL derpharmachemica.com
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinoloneGram-positive bacteriaMIC15 µg/L derpharmachemica.com

Antifungal Spectrum and Efficacy

Derivatives of piperazine have demonstrated notable antifungal properties, particularly against opportunistic fungal pathogens like Candida albicans. Certain (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives have been shown to inhibit the morphological transition of C. albicans from yeast to hyphal form, a critical step in its virulence. nih.govnih.gov This inhibition of dimorphism is a key mechanism for attenuating the pathogen's ability to cause infection.

Furthermore, these compounds have been observed to effectively prevent the formation of C. albicans biofilms, which are notoriously resistant to conventional antifungal drugs. nih.gov For instance, some 2,4-dichlorophenol (B122985) derivatives of piperazine exhibited strong inhibition of biofilm formation. nih.gov A leading novel compound, (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine), significantly reduced the virulence of C. albicans by interfering with its hyphal development, without showing cytotoxicity to human cells at micromolar concentrations. nih.gov The antifungal activity of some piperazine derivatives is summarized in the table below.

Compound ClassFungal StrainActivityReference
(1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivativesCandida albicansInhibition of morphological transition and biofilm formation. nih.govnih.gov
2,4-dichlorophenol piperazine derivativesCandida albicansStrong inhibition of biofilm formation (>85% at 100 µM). nih.gov
(1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine)Candida albicansAttenuation of virulence by interfering with hyphal development. nih.gov

It is important to note that while these findings are promising, the research has primarily focused on broader classes of piperazine derivatives. Direct studies on the antifungal spectrum of this compound and its immediate derivatives are less common in the reviewed literature.

Antimycobacterial Activity

A significant body of research highlights the potential of N-arylpiperazine derivatives as effective antimycobacterial agents. These compounds have shown in vitro activity against various Mycobacterium species, including multi-drug resistant strains of Mycobacterium tuberculosis. The presence of a β-aminoalcohol motif and a short connecting chain between two nitrogen atoms are considered crucial for their antimycobacterial efficacy. nih.gov

Novel 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides have been synthesized and evaluated for their antimycobacterial activity. nih.govresearchgate.net Among these, compounds with a butoxycarbonylamino group at the para position of the phenyl ring demonstrated the most promising activity against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 8 µM. nih.govresearchgate.net These compounds also exhibited low in vitro toxicity against a human monocytic leukemia THP-1 cell line. nih.govresearchgate.net

The table below presents the antimycobacterial activity of selected N-arylpiperazine derivatives.

CompoundMycobacterial StrainMIC (µM)Reference
1-(2-{4-[(Butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride (8h)M. tuberculosis CNCTC My 331/888 nih.govresearchgate.net
1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (6e)M. tuberculosis H37Ra ATCC 25177< 3.80 mdpi.com
1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (6g)M. tuberculosis H37Ra ATCC 25177< 3.80 mdpi.com
1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-chlorophenyl)piperazin-1-ium chloride (6d)M. kansasii DSM 441628.09 mdpi.com
1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (6g)M. marinum CAMP 56448.09 mdpi.com

Antiproliferative and Anticancer Research

Piperazine derivatives have been the subject of extensive research for their potential as anticancer agents. In vitro cytotoxicity screenings have revealed that these compounds can inhibit the proliferation of a range of cancer cell lines.

In the context of breast cancer, a series of 20 phenylsulfonylpiperazine derivatives were tested against MCF-7, MDA-MB-231, and MDA-MB-453 cell lines. mdpi.com The luminal breast cancer cell line MCF-7 was found to be the most sensitive. mdpi.com Specifically, the compound (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone demonstrated a potent cytotoxic effect on MCF-7 cells with an IC50 value of 4.48 µM and a high selectivity index. mdpi.com Extracts from Piper nigrum, which contains piperine (a piperidine derivative), have also shown strong cytotoxic effects on MDA-MB-468 and MCF-7 breast cancer cell lines. bioline.org.br

Regarding neuroblastoma, a study on piperazine designer drugs, including N-benzylpiperazine and its derivatives, demonstrated their cytotoxic effects on the differentiated human neuroblastoma SH-SY5Y cell line. nih.gov Among the tested compounds, 1-(3-trifluoromethylphenyl)piperazine was found to be the most cytotoxic. nih.gov

The following table summarizes the in vitro cytotoxicity of selected piperazine derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF-7 (Breast)4.48 mdpi.com
Plastoquinone analogue AQ-12HCT-116 (Colon)5.11 ± 2.14 nih.gov
Plastoquinone analogue AQ-12MCF-7 (Breast)6.06 ± 3.09 nih.gov
Plastoquinone analogue AQ-12OVCAR-3 (Ovarian)1.30 - 3.16 (GI50) nih.gov
1-(3-trifluoromethylphenyl)piperazineSH-SY5Y (Neuroblastoma)Most cytotoxic of tested piperazines nih.gov
Piper nigrum fraction DEMCF-7 (Breast)8.33 ± 1.27 µg/ml bioline.org.br
Piper nigrum fraction DEMDA-MB-468 (Breast)7.48 ± 0.57 µg/ml bioline.org.br

The anticancer activity of piperazine derivatives is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation. Research has shown that these compounds can trigger caspase-dependent apoptosis. nih.govnih.gov

One novel piperazine compound, C505, was found to induce the activation of caspase-8 and caspase-3 in cancer cells. nih.gov The pro-apoptotic effect of C505 is believed to be mediated through the inhibition of multiple signaling pathways, including the PI3K/AKT and Src family kinases pathways. nih.gov Specifically, C505 treatment led to a downregulation of the PI3K p85beta protein and a significant reduction in AKT phosphorylation. nih.gov

Another study on piperazine clubbed with 2-azetidinone derivatives demonstrated their ability to induce apoptosis in human cervical cancer HeLa cells through an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov This was evidenced by an elevation in cytochrome c levels and upregulation of caspase-3 expression. nih.gov Furthermore, piperazine designer drugs have been shown to induce early apoptosis in neuroblastoma cells, which was associated with a significant increase in intracellular free Ca2+ levels and mitochondrial hyperpolarization. nih.gov

Antiviral Activity Assessments

The piperazine scaffold is a recognized pharmacophore in the development of anti-HIV-1 agents. nih.gov Its incorporation into various molecular structures has been shown to enhance antiviral potency. nih.gov Piperazine derivatives have been investigated for their ability to inhibit HIV-1 at different stages of its life cycle, including entry and replication.

Research on piperazinone phenylalanine derivatives has identified compounds with moderate anti-HIV-1 activity. mdpi.comnih.gov For instance, the compound F2-7f exhibited an EC50 value of 5.89 µM against HIV-1. mdpi.comnih.gov These derivatives are believed to act as HIV-1 capsid (CA) modulators, binding to the CA hexamer. mdpi.comnih.gov

Furthermore, N-aryl piperazine-based compounds have been identified as novel CXCR4 antagonists, which are potent in blocking HIV entry. researchgate.net Structure-activity relationship studies have indicated that a sulfonamide and a carbonyl group can serve as optimal linkers between the aromatic group and the piperazine nitrogen for this activity. researchgate.net

The table below summarizes the anti-HIV-1 activity of some piperazine derivatives.

Compound Class/DerivativeMechanism of ActionEC50 (µM)Reference
Piperazinone phenylalanine derivative (F2-7f)HIV-1 Capsid Modulator5.89 mdpi.comnih.gov
Phenylalanine-containing peptidomimetic (I-19)HIV-1 Capsid Binder2.53 ± 0.84 mdpi.com
N-aryl piperazine-based compoundsCXCR4 Antagonist (HIV entry inhibitor)Potent activity reported researchgate.net

Activity against other Viral Pathogens (e.g., Flaviviruses, Picornaviruses, Herpesviridae)

The piperazine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds. Research into piperazine-derived small molecules has identified their potential as inhibitors of the Flaviviridae family of viruses, which includes significant human pathogens like Dengue virus (DENV) and Zika virus (ZIKV). nih.gov

The antiviral strategy for these derivatives often targets the highly conserved NS3 protease of flaviviruses, which is essential for viral replication. nih.gov A library of 34 piperazine-derived molecules was developed and screened, leading to the identification of lead compounds with significant, broad-spectrum activity against both ZIKV and DENV. nih.gov For instance, compounds 42 and 44 demonstrated promising inhibitory concentrations (IC₅₀) against both viruses, coupled with a good safety profile in initial assessments. nih.gov

The structure-activity relationship (SAR) studies revealed that modifications to different parts of the molecule significantly impact efficacy. For example, substituting the 2-phenylpiperazine (B1584378) core can alter the activity profile. While some derivatives showed activity against ZIKV, others were more effective against DENV. nih.gov Specifically, indol-3-yl-2-oxoacetyl derivatives were noted for their activity. nih.gov Further optimization of a related pyrazine (B50134) series showed that increasing the bulk and/or hydrophobicity on the phenyl ring could enhance activity against the ZVpro (Zika virus protease) by up to 40-fold. nih.gov

The table below summarizes the in vitro antiviral activity of selected piperazine derivatives against ZIKV and DENV. nih.govresearchgate.net

CompoundCore StructureSubstituentZIKV IC₅₀ (µM)DENV IC₅₀ (µM)
8 Phenylpiperazineindol-3-yl-2-oxoacetyl10.7-
25 2-Phenylpiperazineindol-3-yl-2-oxoacetyl-3.9
42 Piperazine-6.66.7
44 Piperazine-1.91.4

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. '-' indicates data not reported or not significant.

These findings underscore the potential of phenylpiperazine derivatives as leads for developing novel pan-flavivirus therapeutics. nih.gov

Anticonvulsant and Antinociceptive Properties in Preclinical Models

Derivatives incorporating the phenylpiperazine structure have been extensively investigated for their potential in treating central nervous system disorders, particularly epilepsy. These compounds have demonstrated significant anticonvulsant activity in various standard preclinical screening models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. These models represent generalized tonic-clonic seizures, myoclonic/absence seizures, and therapy-resistant partial seizures, respectively.

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that their anticonvulsant activity was closely linked to the substituent on the anilide moiety. nih.gov Derivatives with a 3-(trifluoromethyl)anilide group generally showed higher protection in the MES seizures compared to their 3-chloroanilide counterparts. nih.gov Several of these molecules also exhibited activity in the 6 Hz screen, a model for treatment-resistant epilepsy. nih.gov

In another series, hybrid compounds of pyrrolidine-2,5-dione and a phenylpiperazine fragment were synthesized and evaluated. Compound 14 from this series showed robust, broad-spectrum anticonvulsant activity across MES, scPTZ, and 6 Hz models. Its efficacy in the 6 Hz (44 mA) model was particularly noteworthy, suggesting potential against drug-resistant forms of epilepsy. The likely mechanism of action for some of the most active compounds involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels.

The table below presents the anticonvulsant efficacy of selected derivatives in preclinical mouse models.

CompoundChemical ClassMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
19 3-(trifluoromethyl)anilide>100>100-
6 Pyrrolidine-2,5-dione68.3028.20-
14 Pyrrolidine-2,5-dione49.631.367.4
Valproic Acid (Ref.) -252.74130.64-

ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED₅₀ value indicates greater potency. '-' indicates data not reported.

Beyond anticonvulsant effects, certain derivatives have also shown significant antinociceptive (pain-reducing) properties. Compound 14 was effective against tonic pain, neurogenic pain, and neuropathic pain models in mice. Similarly, compound 19 from a different series demonstrated significant analgesic activity in the late phase of the formalin test, which models inflammatory pain.

Anti-inflammatory Efficacy Studies

The anti-inflammatory potential of phenylpiperazine derivatives has been another key area of investigation. Studies have shown that these compounds can modulate inflammatory pathways and reduce inflammatory responses in preclinical models.

One notable piperazine derivative, LQFM182 , was shown to possess both anti-nociceptive and anti-inflammatory effects. In a carrageenan-induced paw edema model, the compound reduced swelling at all time points measured. nih.gov Furthermore, in a pleurisy model, it significantly reduced the migration of inflammatory cells, particularly polymorphonuclear cells. nih.gov This effect was accompanied by a decrease in the activity of myeloperoxidase, an enzyme marker for neutrophil infiltration, and a reduction in the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov

Other studies have corroborated these findings. A series of N-phenyl piperazine derivatives demonstrated significant anti-inflammatory potential, with some compounds showing efficacy comparable to or even surpassing standard controls at certain concentrations. researchgate.net Compound 14 , which showed strong anticonvulsant activity, also displayed distinct anti-inflammatory effects in a carrageenan-induced inflammation model.

The table below summarizes the observed anti-inflammatory effects of representative piperazine derivatives.

Compound/DerivativeModelKey Findings
LQFM182 Carrageenan-induced Paw Edema & PleurisyReduced edema, cell migration, MPO activity, TNF-α, and IL-1β levels. nih.gov
P7 In Vitro AssayHigh anti-inflammatory potential across most concentrations. researchgate.net
P6 In Vitro AssaySurpassed efficacy of standard control at 100 µg/mL. researchgate.net
14 Carrageenan-induced InflammationDemonstrated distinct anti-inflammatory activity.

These results highlight that the mechanism of anti-inflammatory action for these derivatives is linked to their ability to suppress the production of critical inflammatory mediators and inhibit the recruitment of immune cells to the site of inflammation. nih.gov

Antitoxoplasma gondii Activity

Toxoplasma gondii is an intracellular protozoan parasite responsible for the widespread infection toxoplasmosis. While numerous chemical scaffolds, such as thiazolidinones and thiosemicarbazides, have been explored for their potential activity against T. gondii, published research specifically detailing the anti-toxoplasma efficacy of direct derivatives of this compound is not extensively documented in the currently reviewed scientific literature. The development of novel agents against this parasite remains an active area of research, focusing on various other classes of chemical compounds.

Structure Activity Relationship Sar Studies of 3 Piperazin 1 Yl Phenyl Methanol Analogues

Impact of Substituents on the Phenyl Moiety on Biological Activity

The nature and position of substituents on the phenyl ring of [3-(Piperazin-1-YL)phenyl]methanol analogues play a crucial role in determining their biological activity. Research has shown that even minor alterations to this aromatic core can lead to significant changes in potency and selectivity for various receptors.

For instance, in a series of 1-piperazino-3-phenylindans, a related structural class, similar structure-activity relationships were observed for both D1 and D2 dopamine (B1211576) receptor affinity. Specifically, derivatives with substituents at the 6-position of the indan (B1671822) ring, which corresponds to a meta-position on the phenyl ring relative to the piperazine (B1678402) linkage, demonstrated affinity for both receptor subtypes. nih.gov Notably, the introduction of a chloro or fluoro group at this position resulted in a preference for D1 receptors. nih.gov This highlights the sensitivity of receptor binding to the electronic properties and placement of halogen substituents on the phenyl moiety.

Furthermore, a study on 5-HT7 receptor antagonists revealed that the replacement of a 3-furyl group, a bioisostere of the phenyl ring, with various substituted phenyl groups significantly impacted receptor affinity. nih.gov Hydroxyphenyl substituents, regardless of the position (ortho, meta, or para), as well as other aromatic and heteroaromatic replacements, failed to produce ligands with noteworthy affinity for the 5-HT7 receptor. nih.gov This suggests that the specific electronic and steric profile of the phenyl (or a suitable bioisostere) is critical for high-affinity binding.

In the context of antibacterial and antifungal activity, derivatives of 3-phenylpiperidine-2,6-dione, which also feature a phenyl-piperazine core, have been investigated. The presence of a benzyl (B1604629) or fluorophenyl group was associated with moderate protective effects against certain viruses, indicating that substitution on the phenyl ring can modulate antiviral activity as well. nih.gov Short-chain para-substituted aryl piperazines have also demonstrated activity against pathogenic bacteria. nih.gov

The following table summarizes the impact of various phenyl moiety substituents on the biological activity of related piperazine-containing compounds.

Substituent Position Observed Effect on Biological Activity Receptor/Target
Chloro6- (indan)Preference for D1 receptorsDopamine D1/D2
Fluoro6- (indan)Preference for D1 receptorsDopamine D1/D2
Hydroxyo-, m-, p-Low affinity5-HT7
Benzyl-Moderate antiviral activityCVB-2
Fluorophenyl-Moderate antiviral activityCVB-2, HSV-1

Influence of Piperazine Ring Substitutions on Target Affinity and Efficacy

Substitutions on the piperazine ring of this compound analogues are a key determinant of their affinity and efficacy at various biological targets. The nature, size, and position of these substituents can profoundly alter the interaction with receptor binding pockets.

In the development of 5-HT7 receptor antagonists, it was found that a range of substituents on the basic piperazine nitrogen, including unsubstituted (NH), simple alkyls (methyl, ethyl), arylalkyl, and hydroxyalkyl groups, resulted in similar high levels of 5-HT7 receptor affinity. nih.gov However, a larger substituent like a benzyl group led to a slight decrease in affinity, likely due to steric hindrance that negatively affects the crucial interaction between the protonated nitrogen of the piperazine and an aspartic acid residue in the receptor. nih.gov

Conversely, for a series of 1-piperazino-3-phenylindans targeting dopamine receptors, substitutions on the piperazine ring itself, rather than just the nitrogen atom, were shown to significantly increase D1 affinity and selectivity. nih.gov Potent D1 and D2 antagonism was observed in derivatives with relatively small substituents at the 2-position of the piperazine ring, such as 2-methyl, 2,2-dimethyl, 2-spirocyclobutyl, or 2-spirocyclopentyl groups. nih.gov This suggests that these smaller, conformationally restricting groups may induce a more favorable binding mode at dopamine receptors, particularly the D1 receptor. nih.gov

Furthermore, in a series of molecules targeting dopamine D3 receptors, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated, maintaining high affinity and selectivity. nih.gov This indicates that the piperazine nitrogen can serve as a versatile attachment point for larger heterocyclic systems to modulate receptor interactions.

The table below illustrates the influence of different piperazine ring substitutions on target affinity.

Substituent Position on Piperazine Effect on Affinity/Efficacy Target Receptor
Unsubstituted (NH)N1High affinity5-HT7
MethylN1High affinity5-HT7
BenzylN1Decreased affinity5-HT7
2-MethylC2Potent D1/D2 antagonismDopamine D1/D2
2,2-DimethylC2Potent D1/D2 antagonismDopamine D1/D2
Substituted IndoleN1High affinity and selectivityDopamine D3

Role of Linker Chains and Stereochemistry on Pharmacological Profiles

The linker chain connecting the phenyl and piperazine moieties, as well as the stereochemistry of the molecule, are critical factors that shape the pharmacological profiles of this compound analogues.

The length and flexibility of the linker chain can significantly impact how the molecule positions its key pharmacophoric elements within the receptor binding site. For example, in a series of arylpiperazine derivatives designed as potential antipsychotics, a five-atom linker was utilized to connect a quinolinone-like moiety and an arylpiperazine moiety. nih.gov This specific linker length proved to be optimal for achieving a desirable polypharmacological profile, characterized by partial D2 receptor agonism, 5-HT1A receptor agonism, and 5-HT2A receptor antagonism. nih.gov

Stereochemistry is another crucial determinant of biological activity. In a study of dopamine D3 receptor ligands, the enantiomers of a potent racemic compound exhibited differential activity. nih.gov The (-)-enantiomer displayed higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov This highlights the importance of the three-dimensional arrangement of atoms for optimal receptor recognition and binding. The specific stereoisomer can dictate how the molecule fits into the chiral environment of the receptor's binding pocket.

Furthermore, the rigidity of the linker can influence binding. The replacement of a flexible piperazine ring with a more rigid 2,5-diazabicyclo[2.2.1]heptane system has been explored to enhance binding affinity. plos.org This rigid counterpart can lock the molecule into a more favorable conformation for receptor interaction.

The table below summarizes the effects of linker chains and stereochemistry on pharmacological outcomes.

Structural Feature Modification Impact on Pharmacological Profile Target/Activity
Linker Chain LengthFive-atom linkerOptimal for broad-spectrum antipsychotic activityD2, 5-HT1A, 5-HT2A
Stereochemistry(-)-enantiomerHigher affinity at D2 and D3 receptorsDopamine D2/D3
Stereochemistry(+)-enantiomerLower affinity at D2 and D3 receptorsDopamine D2/D3
Linker Rigidity2,5-diazabicyclo[2.2.1]heptanePotentially enhanced binding ability due to rigidityVarious targets

Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific "bioactive conformation" that is complementary to the target's binding site. Conformational analysis of this compound analogues is therefore essential for understanding their mechanism of action and for designing more potent and selective ligands.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. copernicus.org For some analogues, NMR studies have revealed the presence of slowly exchanging rotamers, indicating hindered bond rotation and the existence of multiple, distinct conformations in solution. copernicus.org In one case, two dominant conformers were observed in a 1:1 ratio, with one being the bioactive conformation and the other being non-bioactive. copernicus.org This means that a significant portion of the compound may exist in a conformation that is unable to bind effectively to the target. In contrast, other analogues exhibit a single set of sharp NMR signals, indicative of fast exchange between conformations and greater local flexibility. copernicus.org

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are also employed to predict the lowest energy conformations and to study the dynamics of conformational exchange. mdpi.comnjit.edu These theoretical approaches can complement experimental data and provide insights into the preferred spatial arrangement of the molecule. For instance, replica exchange with solute-tempering molecular dynamics (REST-MD) simulations can visualize the dynamic exchange between different conformations around torsion angles, which can be correlated with NMR findings. copernicus.org

The interaction between the ligand and the target protein often involves specific non-covalent interactions, such as π-π stacking between the aromatic ring of the ligand and aromatic residues of the protein. nih.gov The geometry of this interaction, whether it is a face-to-face, T-shaped, or offset stacked conformation, can be influenced by substituents on the aromatic ring. nih.gov Analysis of protein-ligand crystal structures has shown that a T-shaped conformation is prevalent in the interaction between a phenyl ring of a ligand and an aromatic side chain of a protein. nih.gov

Preclinical Research Methodologies and in Vitro/in Vivo Assays

In Vitro Receptor Binding Assays (e.g., Radioligand Binding, [3H]-labeled ligands, [35S]GTPγS binding)

In vitro receptor binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor. These assays typically utilize cell membrane preparations rich in the receptor of interest and a radiolabeled ligand that is known to bind to that receptor.

Radioligand binding assays are a common technique used to characterize the interaction between a ligand and a receptor. In these experiments, a radiolabeled compound (e.g., labeled with tritium, [3H]) is incubated with a source of the receptor. The binding of the radiolabeled ligand can be displaced by an unlabeled compound, such as [3-(Piperazin-1-YL)phenyl]methanol. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Another important functional assay is the [35S]GTPγS binding assay . This assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist. The binding of an agonist to a GPCR promotes the exchange of GDP for GTP on the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation as a measure of receptor agonism.

Despite the utility of these methods for characterizing the pharmacological profile of new chemical entities, there are no specific studies in the accessible scientific literature detailing the results of radioligand or [35S]GTPγS binding assays for this compound.

In Vitro Enzyme Inhibition Assays (e.g., IC50 Determination)

Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of a specific enzyme, a common mechanism of action for many drugs. These assays measure the concentration of a compound required to inhibit enzyme activity by 50% (the IC50 value). The methodology often involves incubating the enzyme with its substrate and varying concentrations of the potential inhibitor. The rate of product formation is then measured, typically through spectrophotometric or fluorometric methods. For piperazine (B1678402) derivatives, inhibition of enzymes such as acetylcholinesterase has been explored to assess their potential in neurological disorders.

A thorough review of scientific databases reveals no published data on the in vitro enzyme inhibition activity of this compound, including any IC50 determinations for specific enzymes.

Cell-Based Assays for Antiproliferative and Antimicrobial Efficacy (e.g., MTT, LDH, agar well diffusion, broth microdilution)

To assess the potential of a compound to inhibit cell growth or kill cells, a variety of cell-based assays are employed.

For antiproliferative efficacy , the MTT assay is widely used. This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified. A reduction in formazan production in the presence of a test compound indicates either a reduction in cell viability or a decrease in the rate of proliferation. The LDH (lactate dehydrogenase) assay is another common method that measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.

For antimicrobial efficacy , the agar well diffusion method provides a qualitative assessment of a compound's ability to inhibit microbial growth. In this technique, a microbial culture is spread on an agar plate, and wells are created in the agar where the test compound is placed. A zone of inhibition (an area of no microbial growth) around the well indicates antimicrobial activity. The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Currently, there are no available research articles or data detailing the antiproliferative or antimicrobial efficacy of this compound as determined by MTT, LDH, agar well diffusion, or broth microdilution assays.

Functional Assays for Receptor Agonism/Antagonism (e.g., acetylcholine release measurement)

Functional assays are designed to measure the physiological response of a cell or tissue to a compound, thereby determining if the compound acts as an agonist (activates a receptor) or an antagonist (blocks a receptor). One such assay involves measuring neurotransmitter release. For instance, the effect of a compound on acetylcholine release can be studied in brain slices or synaptosomes. By stimulating the tissue and measuring the amount of acetylcholine released in the presence and absence of the test compound, researchers can determine if the compound modulates the function of receptors that regulate acetylcholine release. Piperazine-containing compounds have been investigated for their effects on various neurotransmitter systems.

There is no specific data in the scientific literature regarding the functional activity of this compound in assays measuring acetylcholine release or other functional readouts of receptor agonism or antagonism.

In Vivo Animal Models for Efficacy Demonstration (e.g., mouse KLH model, seizure models, pain models)

In vivo animal models are essential for evaluating the potential therapeutic efficacy of a compound in a living organism.

The mouse Keyhole Limpet Hemocyanin (KLH) model is an immunological model used to assess the immunomodulatory effects of a compound. Mice are immunized with KLH, and the subsequent immune response is measured.

Seizure models , such as the maximal electroshock (MES) test or the pentylenetetrazole (PTZ) seizure test, are used to identify compounds with anticonvulsant properties. The ability of a compound to prevent or delay the onset of seizures is a measure of its efficacy.

Pain models are used to evaluate the analgesic potential of a compound. The formalin test, for example, induces a biphasic pain response (an acute phase followed by an inflammatory phase) and can help characterize the mechanism of analgesia. Neuropathic pain can be studied using models like the chronic constriction injury (CCI) model.

A review of the literature indicates that this compound has not been evaluated in the mouse KLH model, established seizure models, or common pain models, and therefore its in vivo efficacy in these contexts remains uncharacterized.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For [3-(Piperazin-1-yl)phenyl]methanol, the expected ¹H-NMR spectrum would display several distinct signals corresponding to the different protons in the molecule.

Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between δ 6.8 and 7.3 ppm. The substitution pattern on the ring would lead to complex splitting patterns (multiplets) as the protons couple with each other.

Benzylic Protons (-CH₂OH): The two protons of the hydroxymethyl group attached to the phenyl ring would likely appear as a singlet around δ 4.6 ppm. The exact shift can be influenced by the solvent and concentration.

Piperazine (B1678402) Protons: The eight protons of the piperazine ring would show signals in the aliphatic region. The four protons adjacent to the phenyl group (Ar-N-CH₂) would appear as a triplet around δ 3.2 ppm, while the other four protons (NH-CH₂) would appear as a triplet around δ 3.0 ppm. The NH proton itself would likely appear as a broad singlet.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is variable, depending on factors like solvent, temperature, and concentration.

The integration of these peaks, representing the area under each signal, would correspond to the ratio of the protons in the molecule, further confirming the structure.

¹³C-NMR Spectroscopy

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. Based on the structure of this compound, which has limited symmetry, a total of nine distinct signals would be expected in the ¹³C-NMR spectrum.

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic C-N~152
Aromatic C-CH₂OH~142
Aromatic C-H115-130
Benzylic Carbon (-C H₂OH)~65
Piperazine Carbons (-N-C H₂-)45-55

This table presents predicted chemical shift ranges based on general principles and data for analogous structures. Actual experimental values may vary.

The specific chemical shifts help to identify the different types of carbon atoms (aliphatic, aromatic, attached to heteroatoms), confirming the carbon framework of the molecule.

Mass Spectrometry (ESI-MS, HR-MS, EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of polar molecules like this compound. In positive ion mode, the compound would be expected to show a prominent signal for the protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₆N₂O, the molecular weight is 192.26 g/mol , so the expected m/z value would be approximately 193.27. This technique is commonly used for piperazine derivatives. nih.gov

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For this compound, HR-MS would distinguish the exact mass of C₁₁H₁₇N₂O⁺ (the protonated molecule) from other ions with the same nominal mass, providing definitive confirmation of the molecular formula. mdpi.com

Electron Ionization (EI-MS): This high-energy technique causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragments would likely arise from the cleavage of the piperazine ring and the loss of the hydroxymethyl group (-CH₂OH) from the phenyl ring. Analysis of these fragments helps to piece together the molecular structure. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of specific functional groups.

For this compound, the IR spectrum would show characteristic absorption bands that confirm the presence of its key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H stretch, hydrogen-bonded3200-3600 (broad)
Amine (N-H)N-H stretch3300-3500 (medium)
Aromatic RingC-H stretch3000-3100 (sharp)
Aliphatic Groups (-CH₂)C-H stretch2850-2960 (sharp)
Aromatic RingC=C stretch1450-1600
Alcohol (C-O)C-O stretch1050-1250
Amine (C-N)C-N stretch1020-1250

This table is based on characteristic IR frequencies for functional groups and data for similar compounds like benzyl (B1604629) alcohol and piperazine derivatives. nist.govnist.govchemicalbook.com

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's identity and assess its purity.

For this compound (C₁₁H₁₆N₂O):

Element Theoretical Mass %
Carbon (C)68.72%
Hydrogen (H)8.39%
Nitrogen (N)14.57%
Oxygen (O)8.32%

A successful synthesis and purification would yield experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages, confirming the elemental composition of the compound. nih.govlew.ro

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to map the precise positions of each atom in the molecule, providing absolute confirmation of its connectivity and stereochemistry.

For this compound, if a suitable single crystal could be grown, X-ray analysis would provide:

Precise bond lengths and angles for all atoms.

The conformation of the piperazine ring, which is expected to adopt a stable chair conformation. nih.gov

Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

While no published crystal structure for this specific compound was identified, this technique remains the gold standard for structural verification in chemistry. nih.gov

Chromatographic Methods for Purity and Characterization (e.g., HPLC-UV, TLC, GC-MS, UPLC-MS)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is the primary method for determining the purity of non-volatile compounds. Using a reversed-phase column, this compound would be separated from any impurities. A UV detector, set to a wavelength where the phenyl ring absorbs light, would generate a chromatogram. The purity is calculated from the area of the main product peak as a percentage of the total area of all peaks. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of purity. The compound is spotted on a plate coated with an adsorbent (like silica (B1680970) gel) and developed in a suitable solvent system. The compound will travel a certain distance up the plate, characterized by its retention factor (Rf), which can be visualized under UV light. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique separates volatile compounds by GC and then identifies them by MS. While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, which would provide both purity information and mass spectral data for identification. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS combines the high separation efficiency of UPLC with the detection power of mass spectrometry. This provides rapid and sensitive analysis, allowing for the detection and identification of the main compound and any trace-level impurities. bldpharm.com

Future Directions and Emerging Research Avenues for 3 Piperazin 1 Yl Phenyl Methanol

The [3-(Piperazin-1-YL)phenyl]methanol scaffold is a key pharmacophore in modern medicinal chemistry, serving as a foundational structure for a diverse range of therapeutic agents. Its inherent properties, including the basic nitrogen of the piperazine (B1678402) ring which enhances solubility, and the phenyl group which allows for diverse substitutions, make it a privileged starting point for drug discovery. Future research is poised to build upon this foundation, leveraging advanced chemical and biological techniques to develop novel therapeutics with improved efficacy and specificity.

Q & A

Q. What are the common synthetic routes for [3-(Piperazin-1-YL)phenyl]methanol?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • React 3-bromophenylmethanol with piperazine under reflux in a polar aprotic solvent (e.g., DMF, acetone) with a base (e.g., K2_2CO3_3) .
  • Purify via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradients) and confirm structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized analytically?

Methodological Answer:

  • Structural confirmation : 1^1H NMR (DMSO-d6_6) shows peaks for the piperazine NH (δ 1.5–2.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and methanol -OH (δ 4.8 ppm). 13^{13}C NMR confirms the quaternary carbon at ~68 ppm .
  • Purity assessment : HPLC with UV detection (λ = 254 nm, C18 column, mobile phase: acetonitrile/water + 0.1% TFA) ensures >95% purity .
  • Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-protected containers.
  • Use desiccants (e.g., silica gel) to prevent hydrolysis. Stability studies under accelerated conditions (40°C, 75% relative humidity for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

  • Structural modifications : Introduce substituents (e.g., halogens, methyl groups) to the phenyl ring or piperazine nitrogen. For example, methyl substitution at the piperazine N-position enhances lipophilicity .
  • Biological assays : Test binding affinity to serotonin/dopamine receptors using radioligand displacement assays (e.g., 3^3H-labeled ligands). Compare IC50_{50} values with unmodified analogs .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., 5-HT1A_{1A} receptors) .

Q. What methodologies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC50_{50} values may arise from DMSO concentration variations .
  • Orthogonal validation : Confirm receptor binding results using surface plasmon resonance (SPR) alongside cell-based cAMP assays .
  • Purity verification : Re-test compounds with conflicting data using LC-MS to rule out degradation products .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR modeling : Use software like MOE or Schrödinger to predict logP (2.1–2.5), aqueous solubility (~50 µM), and blood-brain barrier permeability (BBB score: 0.8–1.2) .
  • ADMET profiling : Tools like SwissADME evaluate metabolic stability (CYP450 interactions) and toxicity (AMES test predictions) .
  • Molecular dynamics simulations : Assess binding kinetics to serum albumin using GROMACS .

Q. How to optimize reaction conditions to improve synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature: 80–120°C; solvent: DMF vs. acetonitrile; molar ratio: 1:1.2–1:3). Analyze outcomes via response surface methodology .
  • Catalytic enhancement : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling reactions, monitoring progress with LC-MS .
  • Workflow comparison : Benchmark against analogous syntheses of [4-(piperazin-1-yl)phenyl]methanol derivatives .

Q. What strategies mitigate N-oxidation during long-term storage?

Methodological Answer:

  • Storage additives : Include antioxidants (e.g., 0.1% BHT) in the solvent matrix to inhibit radical formation .
  • Salt formation : Convert to hydrochloride salt (HCl/Et2_2O) to enhance stability. Characterize degradation products (e.g., N-oxide) via LC-HRMS .
  • Packaging : Use amber glass vials with PTFE-lined caps to minimize light/oxygen exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.